4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline;oxalic acid: is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrroloquinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline moieties. The compound also features a piperazine ring substituted with a methyl group and a trifluoromethyl group at specific positions. The ethanedioate (1:1) indicates that the compound is present as a salt with oxalic acid.
Preparation Methods
The synthesis of 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline;oxalic acid involves several steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-nitroaniline and 1,4-diketones under acidic or basic conditions.
Substitution Reactions:
Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Ethanedioate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the ethanedioate salt.
Chemical Reactions Analysis
4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline;oxalic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The ethanedioate salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Scientific Research Applications
4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline;oxalic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline;oxalic acid can be compared with other similar compounds:
Pyrroloquinoxalines: These compounds share the same core structure but differ in the nature and position of substituents.
Piperazine Derivatives: Compounds with piperazine rings substituted with different groups can exhibit varying biological activities.
Trifluoromethyl Compounds: The presence of the trifluoromethyl group can significantly influence the compound’s chemical and biological properties.
Properties
CAS No. |
121741-03-5 |
---|---|
Molecular Formula |
C19H19F3N4O4 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline;oxalic acid |
InChI |
InChI=1S/C17H17F3N4.C2H2O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;3-1(4)2(5)6/h2-6,11H,7-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
RRTXUQKIVYYULV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=O)(C(=O)O)O |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=O)(C(=O)O)O |
Synonyms |
7-trifluoromethyl-4-(4-methyl-1-piperazinyl)pyrrolol(1,2-a)quinoxaline CGS 12066 CGS 12066A CGS 12066B CGS 12066B ethanedioate (1:2) CGS-12066A CGS-12066B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.